molecular formula C27H27N7 B13928279 1-(1-Methyl-1H-benzimidazol-2-yl)-N,N-bis[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine CAS No. 82137-72-2

1-(1-Methyl-1H-benzimidazol-2-yl)-N,N-bis[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine

Cat. No.: B13928279
CAS No.: 82137-72-2
M. Wt: 449.5 g/mol
InChI Key: PVERJKNCKZHUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine is a compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their broad range of chemical and biological properties

Preparation Methods

The synthesis of tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which is a multi-component reaction involving an aldehyde, a primary amine, and an ammonium salt . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield imidazole N-oxides, while reduction reactions may produce imidazole derivatives with reduced nitrogen atoms.

Comparison with Similar Compounds

Tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine can be compared with other imidazole derivatives such as 1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine and 2-((1-benzoyl-1H-benzo[d]imidazol-2-yl)thio)-N-(substituted phenyl)acetamide . These compounds share similar structural features but differ in their specific substituents and functional groups. The unique structure of tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine allows it to interact with a distinct set of molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

82137-72-2

Molecular Formula

C27H27N7

Molecular Weight

449.5 g/mol

IUPAC Name

1-(1-methylbenzimidazol-2-yl)-N,N-bis[(1-methylbenzimidazol-2-yl)methyl]methanamine

InChI

InChI=1S/C27H27N7/c1-31-22-13-7-4-10-19(22)28-25(31)16-34(17-26-29-20-11-5-8-14-23(20)32(26)2)18-27-30-21-12-6-9-15-24(21)33(27)3/h4-15H,16-18H2,1-3H3

InChI Key

PVERJKNCKZHUDS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN(CC3=NC4=CC=CC=C4N3C)CC5=NC6=CC=CC=C6N5C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.